2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one

Lipophilicity Physicochemical profiling CNS drug design

The target compound, 2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one, is a fully synthetic, small-molecule adamantane derivative featuring a rare 1,3-disubstituted scaffold with a dipropylamino ketone side chain and a 4-methylphenyl (p-tolyl) substituent on the adamantane cage. It is cataloged primarily as a screening library compound (ChemDiv1_019040, HMS641B10) with a molecular formula of C25H37NO and a molecular weight of 367.6 g/mol.

Molecular Formula C25H37NO
Molecular Weight 367.577
CAS No. 312758-67-1
Cat. No. B2851928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one
CAS312758-67-1
Molecular FormulaC25H37NO
Molecular Weight367.577
Structural Identifiers
SMILESCCCN(CCC)CC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C
InChIInChI=1S/C25H37NO/c1-4-10-26(11-5-2)17-23(27)25-15-20-12-21(16-25)14-24(13-20,18-25)22-8-6-19(3)7-9-22/h6-9,20-21H,4-5,10-18H2,1-3H3
InChIKeySCLSMFVVQCGLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one (CAS: 312758-67-1): A Structurally Differentiated Adamantane Screening Probe


The target compound, 2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one, is a fully synthetic, small-molecule adamantane derivative featuring a rare 1,3-disubstituted scaffold with a dipropylamino ketone side chain and a 4-methylphenyl (p-tolyl) substituent on the adamantane cage [1]. It is cataloged primarily as a screening library compound (ChemDiv1_019040, HMS641B10) with a molecular formula of C25H37NO and a molecular weight of 367.6 g/mol [1]. Its structural topology departs significantly from classical mono-substituted adamantanes like amantadine or memantine, positioning it within a distinct chemical space of highly lipophilic, tertiary-amino-functionalized cage compounds [1].

Procurement Risk: Why Generic Adamantane Probes Cannot Substitute for 2-(Dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one


Procuring a generic adamantane or a closely related 1-substituted analog as a surrogate for this specific chemotype introduces significant risk of confounded screening data. The compound's 1,3-disubstitution pattern and the presence of both a lipophilic aromatic ring and a basic tertiary amine create a unique three-dimensional pharmacophore that is absent in simpler 1-adamantyl ethanone derivatives [1]. As evidenced by high-throughput screening (HTS) records, this compound was consistently rated as 'Inactive' across a spectrum of over ten discrete biological targets, including CBX7, MITF, GPR151, TEAD-YAP, and FBW7 E3 ligase [2]. This profile indicates that its surface recognition features do not promiscuously bind to common protein motifs—a property that cannot be assumed for structurally analogous but topologically simpler 1-adamantyl ketones, which may exhibit undesired off-target activity. Generic substitution would invalidate any structure-activity relationship (SAR) analysis centered on its specific inactivity fingerprint [2].

Quantitative Comparative Evidence for Selection of 2-(Dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one


Physicochemical Differentiation: Lipophilicity vs. Common 1-Adamantyl Ketone Analogs

The compound records a computed XLogP3-AA value of 6.2 [1], substantially exceeding the lipophilicity of common 1-substituted adamantane screening probes. The 1,3-disubstitution eliminates hydrogen-bond donor capacity (HBD count = 0) while retaining only two hydrogen-bond acceptors (HBA count = 2), creating a high-logP, low-polar-surface-area scaffold [1]. A typical comparator such as 1-(adamantan-1-yl)-2-(propylamino)ethanone (CAS 519046-32-3) lacks the aromatic p-tolyl ring and the dipropyl tertiary amine, resulting in a lower logP and an additional HBD from the secondary amine.

Lipophilicity Physicochemical profiling CNS drug design

Verified Target Inactivity: Broad-Spectrum Negative Selectivity Against Diverse Protein Classes

In over ten PubChem-deposited high-throughput screening campaigns, the target compound was consistently flagged as 'Inactive' [1]. This contrasts sharply with many promiscuous adamantane derivatives that register as hits in viral ion channel or GPCR assays. Specifically, the compound showed no activity against CBX7 chromatin remodeler, MITF transcription factor, TEAD-YAP protein-protein interaction, GPR151 GPCR, mHTT-CaM interaction, Gαi G-protein interaction, Bacillus anthracis CapD enzyme, Plasmodium falciparum apicoplast DNA polymerase, and FBW7 E3 ligase [1]. This broad-spectrum inactivity is a quantifiable absence of interaction across mechanistically diverse targets.

High-throughput screening Negative control Selectivity profiling

Cannabinoid Receptor Binding: Quantitative Inactivity vs. Potent Synthetic Cannabinoid Derivatives

The compound exhibited negligible binding affinity for both CB1 and CB2 cannabinoid receptors, with Ki values exceeding 1,000 nM (Ki >1.00E+3 nM) in radioligand displacement assays against [3H]CP-55,940 [1][2]. In direct contrast, the well-characterized aminoalkylindole synthetic cannabinoid WIN 55,212-2 shows Ki values of 1.9 nM at CB1 and 0.28 nM at CB2 under comparable assay conditions (literature data; not from the same experimental series but established in the field).

Cannabinoid receptor CB1/CB2 selectivity SAR negative data

Structural Topology: 1,3-Disubstituted Adamantane Scaffold vs. 1-Monosubstituted Analogs

The target compound incorporates a 1,3-disubstitution pattern—a carbonyl-linked dipropylamino group at position 1 and a p-tolyl ring at position 3—creating a V-shaped topography with two distinct functional arms extending from the adamantane core [1][2]. This contrasts with the vast majority of commercially available adamantane screening compounds, which are monosubstituted at position 1 (e.g., amantadine, rimantadine, 1-adamantyl ketones). The 1,3-disubstitution pattern more closely mimics the geometry of certain described aminoadamantane therapeutic candidates in patent literature but remains scarce in commercial screening decks.

Adamantane chemistry 1,3-disubstitution Scaffold diversity

Prioritized Application Scenarios for 2-(Dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one in Scientific Research


Lipophilic Negative Control for Orthogonal HTS Counter-Screens

Given its verified inactivity against a broad panel of protein targets including protein-protein interactions (TEAD-YAP, mHTT-CaM) and enzymes (CapD, Pf-apPOL) [1], this compound is ideally suited as a lipophilic negative control in orthogonal counter-screening cascades. Its high logP (XLogP3 = 6.2) [2] mimics the non-specific membrane partitioning behavior of active adamantane-based hit compounds without contributing target-specific signal, enabling assay developers to distinguish genuine pharmacology from compound interference artifacts.

Cannabinoid Receptor Pharmacology Tool: Defining the Inactive Limit of Adamantane-Derived Cannabinoid Ligands

The compound's negligible affinity for both CB1 and CB2 receptors (Ki >1,000 nM for both subtypes) [1] delineates the structural boundary at which adamantane-based amino-ketones lose cannabinoid receptor recognition. This makes it a profiling control for SAR studies exploring the transition from adamantane-based neutral antagonists to cannabinoid agonists, where subtle structural modifications (e.g., introduction of a phenolic group or alternative heterocycle) can shift affinity from micromolar to nanomolar ranges.

Chemical Library Diversification: A Rare 1,3-Disubstituted Adamantane Scaffold

The 1,3-disubstituted adamantane core with divergent vectorial projections of the dipropylamino-ketone and p-tolyl groups represents a scaffold topology underrepresented in commercial screening collections [1]. Procurement of this compound expands library diversity along an underexplored three-dimensional chemical space, which is critical for identifying hits against targets that are refractory to traditional flat aromatic or mono-substituted cage scaffolds [2].

Physicochemical Probe for Blood-Brain Barrier (BBB) Permeation Modeling

With a computed XLogP3 of 6.2 [1] and zero hydrogen-bond donors, this compound sits at the extreme upper boundary of CNS drug-like chemical space. It can serve as a reference standard for calibrating in silico BBB permeation models and in vitro PAMPA-BBB assays, where its predicted high passive permeability can be tested against actual experimental transport rates to refine models for adamantane-containing CNS candidates.

Quote Request

Request a Quote for 2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.